
Beauveriolide I
Vue d'ensemble
Description
Beauveriolide I is a naturally occurring cyclodepsipeptide isolated from the entomopathogenic fungus Beauveria bassiana. This compound has a unique structure characterized by a 13-membered ring containing three amino acids and a hydroxy acid component .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beauveriolide I involves the coupling of photoreactive amino acids with 3-hydroxy-4-methyloctanoic acid and a dipeptide, followed by macrolactamization . The photoreactive amino acids are prepared by reacting methyl ketones with liquid ammonia to form imine intermediates, which are then treated with hydroxylamine-O-sulfonic acid to produce diaziridines. Subsequent oxidation yields methyldiazirines . The final step involves the coupling of these photoreactive amino acids with the hydroxy acid and dipeptide, followed by macrolactamization to form beauveriolide analogues .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve fermentation processes using the Beauveria bassiana fungus, followed by extraction and purification of the compound. Advances in synthetic biology and fermentation technology may facilitate the large-scale production of this compound in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Beauveriolide I undergoes various chemical reactions, including:
Oxidation: The oxidation of methyl ketones to form methyldiazirines.
Reduction: Reduction reactions may be involved in the synthesis of intermediate compounds.
Substitution: Substitution reactions are used to introduce photoreactive groups into the amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydroxylamine-O-sulfonic acid is used for the oxidation of imine intermediates to diaziridines.
Reducing Agents: Various reducing agents may be used in the synthesis of intermediate compounds.
Coupling Reagents: Coupling reagents are used to link the photoreactive amino acids with the hydroxy acid and dipeptide.
Major Products Formed
The major product formed from these reactions is this compound, along with its analogues, which exhibit similar biological activities .
Applications De Recherche Scientifique
Beauveriolide I has several scientific research applications, including:
Mécanisme D'action
Beauveriolide I exerts its effects by inhibiting the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in the synthesis of cholesteryl esters . By blocking ACAT activity, this compound reduces the formation of lipid droplets in macrophages, which is a key factor in the development of atherosclerosis . The compound’s mechanism of action involves binding to the active site of ACAT, thereby preventing the enzyme from catalyzing the esterification of cholesterol .
Comparaison Avec Des Composés Similaires
Beauveriolide I is part of a series of cyclodepsipeptides that include beauveriolides II and III . These compounds share similar structures and biological activities but differ in their specific amino acid and hydroxy acid components . This compound is unique in its ability to selectively inhibit ACAT1, whereas beauveriolide III inhibits both ACAT1 and ACAT2 . This selectivity makes this compound a valuable tool for studying the role of ACAT1 in lipid metabolism and its potential as a therapeutic target for atherosclerosis .
List of Similar Compounds
- Beauveriolide II
- Beauveriolide III
- Other cyclodepsipeptides produced by Beauveria bassiana and related fungi
Propriétés
IUPAC Name |
(3R,6S,9S,13S)-9-benzyl-13-[(2S)-hexan-2-yl]-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N3O5/c1-6-7-11-18(4)23-16-24(31)29-21(15-20-12-9-8-10-13-20)26(33)28-19(5)25(32)30-22(14-17(2)3)27(34)35-23/h8-10,12-13,17-19,21-23H,6-7,11,14-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t18-,19-,21-,22+,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSLFHXTWGEITF-JIORRVSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)CC(C)C)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


 ketone](/img/structure/B3025702.png)
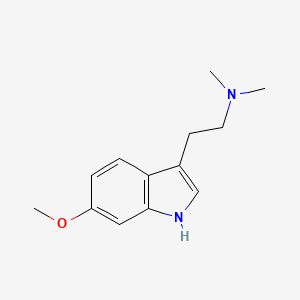

![(8R,10S)-10-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]-7,8,9,10-tetrahydro-1,8,11-trihydroxy-8-methyl-5,12-naphthacenedione](/img/structure/B3025707.png)
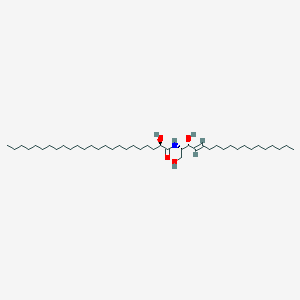
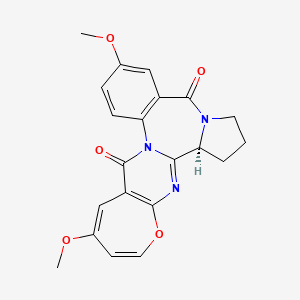
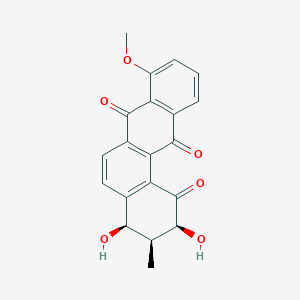
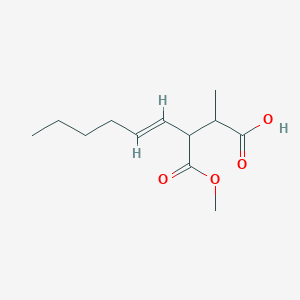
![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)
![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)
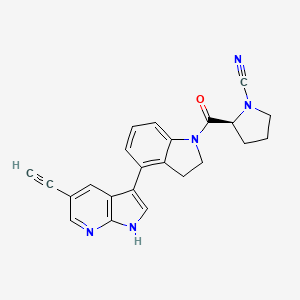
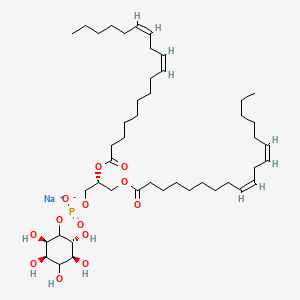
![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)
